molecular formula C11H17N B3098349 3,5-Dimethyl-N-propylaniline CAS No. 13342-24-0

3,5-Dimethyl-N-propylaniline

Cat. No. B3098349
CAS RN: 13342-24-0
M. Wt: 163.26 g/mol
InChI Key: YYLLHTCECJVDFD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-propylaniline is a specialty product used in proteomics research . It has a molecular formula of C11H17N and a molecular weight of 163.26 .


Physical And Chemical Properties Analysis

3,5-Dimethyl-N-propylaniline has a molecular formula of C11H17N and a molecular weight of 163.26 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Molecular Complexes

  • ZnII Complexes Synthesis : A study reported the synthesis of new molecular complexes involving ligands related to 3,5-Dimethyl-N-propylaniline. These complexes were characterized using various spectroscopy techniques and X-ray diffraction methods, demonstrating their potential in supramolecular crystal engineering due to their easy preparation and efficient system properties (Guerrero et al., 2015).

Mechanistic Insights and Chemical Interactions

  • DNA Adduct Formation : Research on aromatic amines, including compounds structurally related to 3,5-Dimethyl-N-propylaniline, has revealed their ability to form DNA adducts. This study provides chemical support for a carcinogenic mechanism involving N-hydroxylation and the formation of DNA adducts through nitrenium ion intermediacy (Cui et al., 2007).

Electropolymerization and Materials Science

  • Electropolymerization Studies : Investigations into the electropolymerization of N-methylaniline and N-butylaniline, which are structurally similar to 3,5-Dimethyl-N-propylaniline, have shown their ability to form polymers in mixed aqueous-organic solvents. These polymers' properties were analyzed, including their potential applications in coatings and electronic materials (Blomquist et al., 2006).

Therapeutic Applications and Drug Delivery

  • Co-Delivery Systems for Cancer Therapy : A study utilized a star-shaped polymer for the co-delivery of doxorubicin and the tumor-suppressing p53 gene, indicating the potential of polymers based on or related to 3,5-Dimethyl-N-propylaniline in creating efficient and biocompatible delivery systems for cancer therapy (Li et al., 2015).

properties

IUPAC Name

3,5-dimethyl-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLLHTCECJVDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302987
Record name 3,5-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-propylaniline

CAS RN

13342-24-0
Record name 3,5-Dimethyl-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13342-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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